

Crystallizing Enacyloxin IIa with Elongation Factor Tu: Application Notes and Protocols

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Compound of Interest

Compound Name: *Enacyloxin IIa*

Cat. No.: *B15560675*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the bacterial elongation factor Tu (EF-Tu) in complex with the antibiotic **Enacyloxin IIa**.

Understanding the three-dimensional structure of this complex is crucial for structure-based drug design and the development of novel antibiotics targeting bacterial protein synthesis.

Introduction

Enacyloxin IIa is a polyketide antibiotic that exhibits potent activity against a range of bacteria, including the problematic multidrug-resistant pathogen *Acinetobacter baumannii*.^[1] It functions by inhibiting bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu).^{[2][3]} EF-Tu is a highly conserved and abundant GTP-binding protein that plays a critical role in the elongation phase of translation by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.^[4]

Enacyloxin IIa binds to EF-Tu at the interface of domains 1 and 3, a site that partially overlaps with the binding site of another EF-Tu inhibitor, kirromycin.^[5] This binding event stabilizes the EF-Tu-GTP complex and hinders the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis. The structural elucidation of the EF-Tu-**Enacyloxin IIa** complex provides a molecular basis for its mechanism of action and offers a scaffold for the design of new and more effective antibiotics.

Data Presentation

Table 1: Enacyloxin IIa Activity and Binding Affinity

Parameter	Value	Organism/System	Reference
IC50 (Poly(Phe) synthesis)	~70 nM	In vitro translation system	
Kd (EF-Tu-GTP)	500 nM	-	
Kd (EF-Tu-GTP with Enacyloxin IIa)	0.7 nM	-	
MIC (Acinetobacter baumannii)	3 µg/ml	In vivo	

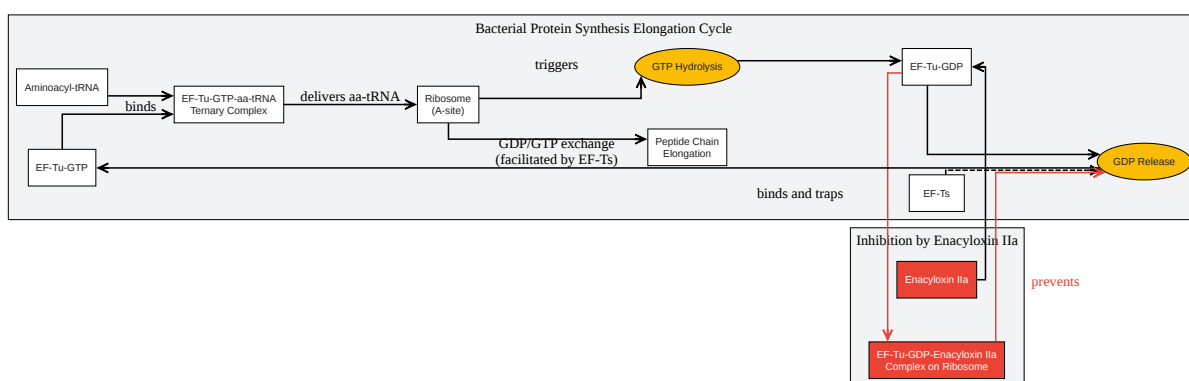
Table 2: Crystallization and Data Collection Statistics for E. coli EF-Tu-GDPNP-Enacyloxin IIa Complex

Parameter	Value
PDB ID	2BVN
Resolution	2.3 Å
Space group	P2 ₁ 2 ₁ 2 ₁
Unit cell dimensions (a, b, c)	67.4 Å, 76.5 Å, 92.9 Å
Molecules per asymmetric unit	1
Solvent content	45%
Data collection temperature	100 K
Wavelength	0.979 Å
Completeness	99.7%
R-merge	6.1%
I/σ(I)	16.1

Note: GDPNP (guanylyl iminodiphosphate) is a non-hydrolyzable GTP analog used to stabilize the GTP-bound conformation of EF-Tu.

Signaling Pathways and Experimental Workflows

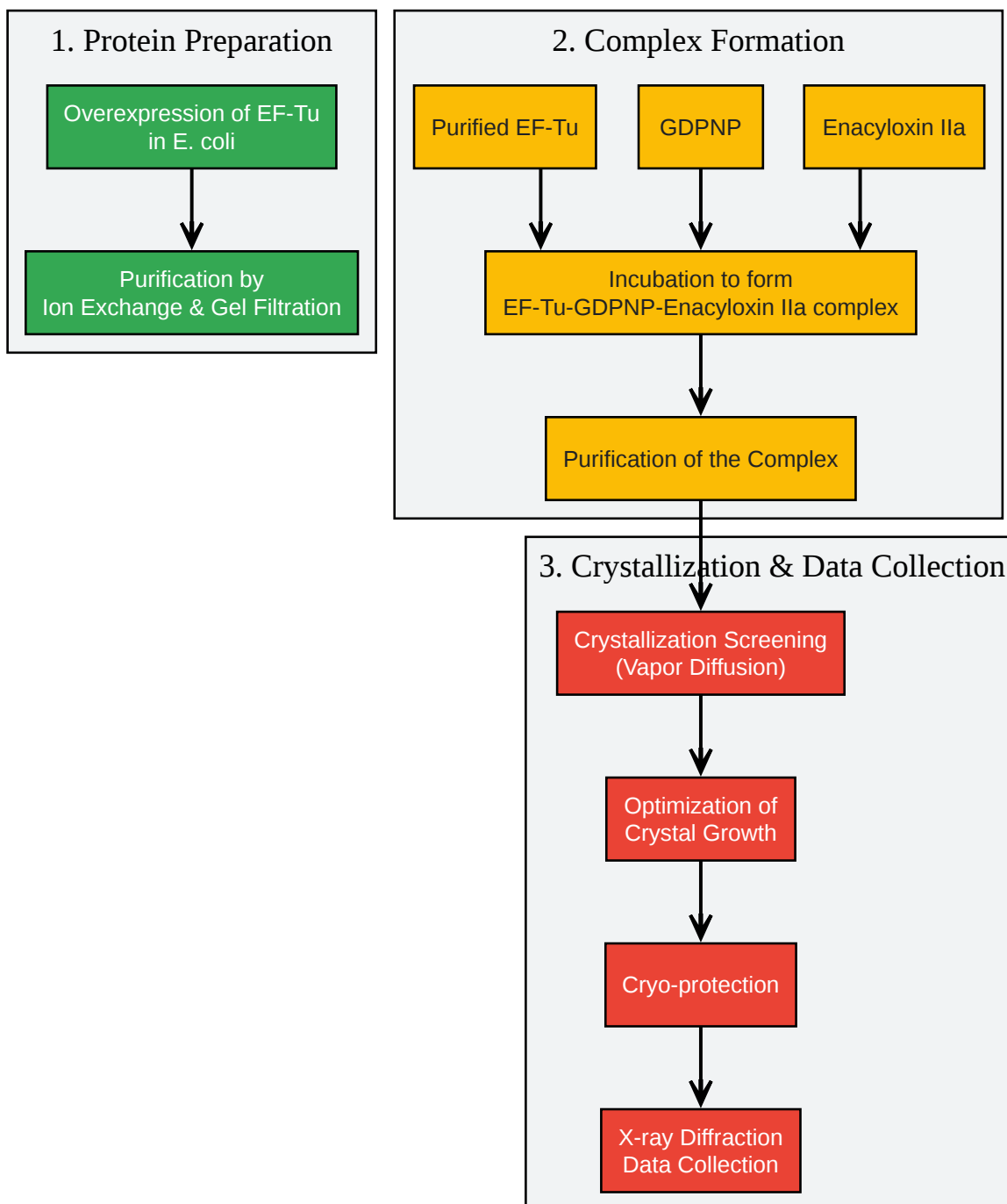
Mechanism of Enacyloxin IIa Action



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Caption: Mechanism of **Enacyloxin IIa** inhibition of protein synthesis.

Experimental Workflow for Crystallization



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Caption: Experimental workflow for crystallizing the EF-Tu-**Enacyloxin IIa** complex.

Experimental Protocols

Protocol 1: Expression and Purification of *Thermus thermophilus* EF-Tu

This protocol is adapted from methods for overproducing and purifying *T. thermophilus* elongation factors in *E. coli*.

1. Overexpression: a. Transform *E. coli* BL21(DE3) cells with an expression vector containing the *tufA* gene from *T. thermophilus* under the control of a T7 or *tac* promoter. b. Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to incubate the cells at 30°C for 4-6 hours. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis and Heat Treatment: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 1 mM DTT, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. d. Heat the supernatant at 60°C for 15 minutes to denature and precipitate a significant portion of the *E. coli* proteins. e. Centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
3. Chromatography: a. Load the supernatant onto a Q-Sepharose Fast Flow anion exchange column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 1 mM DTT). b. Wash the column with Buffer A. c. Elute the protein with a linear gradient of 0-1 M NaCl in Buffer A. d. Analyze the fractions by SDS-PAGE and pool the fractions containing EF-Tu. e. Concentrate the pooled fractions and load onto a Sephacryl S-200 gel filtration column equilibrated with Buffer A containing 100 mM NaCl. f. Collect fractions containing pure EF-Tu, confirm purity by SDS-PAGE, concentrate, and store at -80°C.

Protocol 2: Formation and Purification of the EF-Tu-GDPNP-Enacyloxin IIa Complex

1. Complex Formation: a. To purified EF-Tu (in storage buffer), add a 10-fold molar excess of GDPNP and a 5-fold molar excess of **Enacyloxin IIa** (dissolved in DMSO). b. Add MgCl₂ to a final concentration of 10 mM. c. Incubate the mixture on ice for 1 hour.

2. Purification of the Complex: a. To remove unbound ligands, subject the complex to gel filtration chromatography using a Superdex 75 column equilibrated with crystallization buffer (e.g., 20 mM HEPES pH 7.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT). b. Collect the peak corresponding to the EF-Tu-GDPNP-**Enacyloxin IIa** complex. c. Concentrate the complex to approximately 10-15 mg/mL for crystallization trials.

Protocol 3: Crystallization of the EF-Tu-GDPNP-**Enacyloxin IIa** Complex

This protocol is based on the conditions reported for the crystallization of the E. coli EF-Tu complex.

1. Crystallization Method: a. Use the hanging drop vapor diffusion method at 20°C. b. Mix 1 µL of the concentrated protein complex solution with 1 µL of the reservoir solution on a siliconized coverslip. c. Seal the coverslip over the reservoir well.

2. Reservoir Solution Composition: a. A starting point for screening is a reservoir solution containing:

- 10-15% (w/v) Polyethylene glycol (PEG) 4000 or 6000
- 0.1 M Tris-HCl or HEPES buffer at pH 7.0-8.5
- 0.2 M ammonium sulfate or sodium chloride

3. Crystal Optimization: a. Optimize initial crystal hits by varying the precipitant concentration, pH, and salt concentration. b. Microseeding can be employed to improve crystal size and quality.

4. Cryo-protection and Data Collection: a. For X-ray data collection at cryogenic temperatures (100 K), transfer the crystals to a cryoprotectant solution. b. The cryoprotectant solution typically consists of the reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene glycol. c. Soak the crystals in the cryoprotectant solution for a few seconds to a minute before flash-cooling them in liquid nitrogen. d. Collect diffraction data at a synchrotron source.

These protocols provide a comprehensive guide for researchers aiming to crystallize the EF-Tu-**Enacyloxin IIa** complex. The resulting high-resolution structures will be invaluable for understanding the molecular details of this antibiotic's inhibitory mechanism and for guiding the development of next-generation antibacterial agents.

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